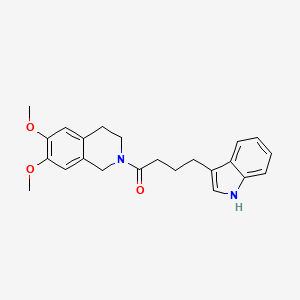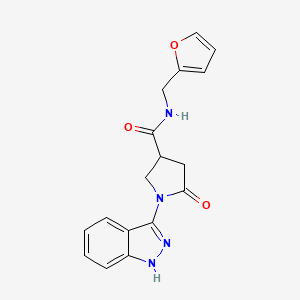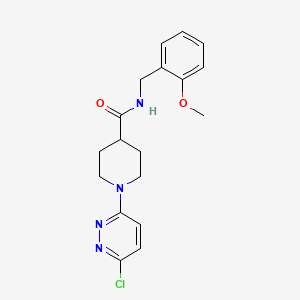![molecular formula C25H30N4O B10982460 1-methyl-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-1H-indole-5-carboxamide](/img/structure/B10982460.png)
1-methyl-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-1H-indole-5-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 1-methyl-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-1H-indole-5-carboxamide involves multiple steps, starting with the preparation of the indole and benzimidazole moieties. The Fischer indole synthesis is a common method used to prepare indole derivatives, involving the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The final step involves coupling the indole and benzimidazole moieties with a pentyl linker under appropriate reaction conditions.
Industrial production methods for such compounds typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-Methyl-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole or benzimidazole rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Methyl-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is explored for its potential use in drug development.
Industry: In the pharmaceutical industry, the compound is used as an intermediate in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 1-methyl-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
1-Methyl-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-1H-indole-5-carboxamide can be compared with other indole and benzimidazole derivatives:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Benzimidazole: A compound with broad-spectrum anthelmintic activity.
1-Methylindole: A simpler indole derivative used in organic synthesis.
The uniqueness of this compound lies in its combined indole and benzimidazole structure, which imparts distinct biological activities and synthetic versatility.
Properties
Molecular Formula |
C25H30N4O |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-methyl-N-[5-(1-propan-2-ylbenzimidazol-2-yl)pentyl]indole-5-carboxamide |
InChI |
InChI=1S/C25H30N4O/c1-18(2)29-23-10-7-6-9-21(23)27-24(29)11-5-4-8-15-26-25(30)20-12-13-22-19(17-20)14-16-28(22)3/h6-7,9-10,12-14,16-18H,4-5,8,11,15H2,1-3H3,(H,26,30) |
InChI Key |
DCKBMOCPIAJXBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CCCCCNC(=O)C3=CC4=C(C=C3)N(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8-Fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-B]indol-2-YL)-6-(1H-pyrrol-1-YL)-1-hexanone](/img/structure/B10982378.png)
![N-(4-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10982383.png)



![Dimethyl (2S)-2-({[4-(2-fluoro-4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-C]pyridin-5-YL]carbonyl}amino)butanedioate](/img/structure/B10982408.png)
![N-(1,3,4-thiadiazol-2-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10982412.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]piperidine-4-carboxamide](/img/structure/B10982422.png)
![2-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10982436.png)
![3,4-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10982438.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10982442.png)
![N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10982448.png)
![methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-L-valinate](/img/structure/B10982451.png)
![1-(2-Fluorophenyl)-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10982455.png)
